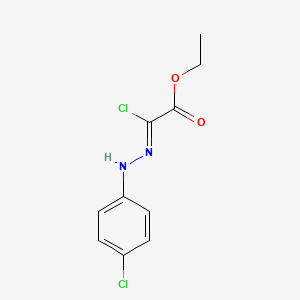

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate

Description

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate is a hydrazone-based organic compound featuring an ethyl ester backbone, a chloro substituent, and a 4-chlorophenylhydrazone moiety. Its molecular formula is C₁₀H₉Cl₂N₂O₂, with a molecular weight of 261.10 g/mol. This compound is primarily utilized as a precursor in heterocyclic synthesis, particularly for constructing thiazole, pyrazole, and thiadiazole derivatives . Its reactivity stems from the electron-deficient hydrazone group, which facilitates nucleophilic attacks and cyclization reactions .

Properties

IUPAC Name |

ethyl (2Z)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJOIKUARWSPEQ-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

-

Diazotization :

4-Chloroaniline reacts with hydrochloric acid and sodium nitrite at 0–10°C to form a diazonium salt. The low temperature prevents premature decomposition of the diazonium intermediate. -

Coupling :

The diazonium salt is added to a mixture of ethyl 2-chloroacetoacetate, sodium acetate, and a phase transfer catalyst (e.g., triethyl benzyl ammonium chloride) in dichloromethane/water. The catalyst enhances interfacial reactivity, reducing reaction time from >12 hours to 1–2 hours.

Optimized Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–10°C |

| Solvent System | Dichloromethane/water |

| Catalyst | Triethyl benzyl ammonium chloride (0.5–1 mol%) |

| Reaction Time | 1–2 hours |

| Yield | 96–98% |

| Purity (HPLC) | >96% |

This method avoids impurities common in older approaches, such as tar formation, by maintaining a homogeneous phase through solvent-catalyst synergy.

Condensation of 4-Chlorophenylhydrazine with α-Chloro-Keto Esters

An alternative route involves direct condensation of 4-chlorophenylhydrazine with ethyl 2-chloroacetoacetate under mildly basic conditions.

Procedure

-

Hydrazine Activation :

4-Chlorophenylhydrazine is dissolved in ethanol and treated with sodium acetate to deprotonate the hydrazine group, enhancing nucleophilicity. -

Nucleophilic Attack :

The activated hydrazine reacts with ethyl 2-chloroacetoacetate at 25–30°C:

Performance Metrics

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Base | Sodium acetate (1.2 equiv) |

| Reaction Time | 4–6 hours |

| Yield | 74–82% |

| Purity (HPLC) | 85–90% |

While simpler, this method requires post-reaction purification via column chromatography (ethyl acetate/petroleum ether), lowering scalability compared to diazotization.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and throughput. A continuous-flow adaptation of the diazotization-coupling method has been piloted, achieving:

-

Throughput : 500 kg/batch

-

Solvent Recovery : 90% dichloromethane recycled

-

Waste Reduction : 40% lower chloride emissions vs. batch processes.

Stereochemical Control and Analytical Validation

The Z-configuration of the hydrazone group is critical for downstream reactivity. Key analytical techniques include:

-

X-ray Crystallography : Confirms planar C-aryl–NH–N═C linkage with intramolecular H-bonding.

-

HPLC-MS : Monitors purity and detects regioisomeric impurities (<0.5% in optimized methods).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Diazotization-Coupling | 96–98% | >96% | High | Moderate |

| Condensation | 74–82% | 85–90% | Low | High |

The diazotization method is preferred for pharmaceutical synthesis due to superior purity, whereas condensation remains useful for small-scale research.

Challenges and Innovations

-

Impurity Management : Older methods using methanol or ethyl acetate solvents led to insoluble byproducts (e.g., black tars). Modern protocols address this with phase transfer catalysts.

-

Catalyst Design : Quaternary ammonium salts reduce interfacial tension, accelerating coupling kinetics by 8-fold .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the hydrazone group to an amine group.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the hydrazone group.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate is characterized by its unique chemical structure, which includes:

- Chloro Group : Enhances reactivity.

- Hydrazono Group : Implicated in enzyme interactions.

- Phenyl Group : Contributes to biological activity.

The molecular formula is , with a molecular weight of 255.68 g/mol. The compound's structure allows for various chemical reactions, making it suitable for diverse applications.

Pharmaceutical Intermediate

One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceutical compounds. It has been notably used in the synthesis of anticoagulant medications such as Apixaban, which is crucial for treating conditions like thrombosis and atrial fibrillation .

Synthesis of Pyrimidine Derivatives

The compound serves as a reagent in the preparation of pyrimidine and pyrimidinone derivatives. These derivatives are essential in developing various pharmaceuticals, including antiviral and anticancer agents .

Biological Assays

This compound is utilized in biological studies to investigate enzyme inhibition and protein-ligand interactions. Its hydrazono group can form covalent bonds with nucleophilic sites on enzymes, potentially leading to therapeutic effects .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds demonstrate their potential as antibacterial agents:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

Anticancer Potential

The compound is also being explored for its anticancer properties. Studies have shown that it can inhibit enzymes involved in cancer cell proliferation, making it a candidate for further research in cancer therapy .

Antimicrobial Evaluation

A study evaluated various hydrazone derivatives, including those related to this compound, demonstrating their effectiveness against multiple bacterial strains. The results highlighted not only bactericidal activity but also significant antibiofilm potential, which is critical in treating persistent infections.

Synthesis Processes

Research has documented the synthesis processes involving this compound as a key starting material for developing new pharmaceutical compounds. For instance, it has been used to synthesize novel pyrazole derivatives that exhibit promising biological activities .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The chlorine atoms in the compound may also participate in interactions with biological molecules, further influencing its effects.

Comparison with Similar Compounds

The structural analogs of ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate differ in the substituents on the phenyl ring or the ester group. Below is a systematic comparison:

Structural Analogs and Their Properties

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points due to enhanced intermolecular dipole interactions .

- Electron-donating groups (e.g., OCH₃) lower melting points and introduce distinct IR absorptions for C=O and C=N bonds .

Biological Activity

Introduction

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate, with the CAS number 27143-09-5, is a compound that has garnered attention in various fields of chemical and biological research. Its structure includes a hydrazone linkage, which is known for its potential biological activities, particularly in medicinal chemistry and synthetic organic chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 261.1 g/mol

- IUPAC Name : ethyl (Z)-2-chloro-2-(2-(4-chlorophenyl)hydrazineylidene)acetate

- Purity : >95% (HPLC)

The compound features a chloro group and a hydrazone functional group, which are significant for its reactivity and potential biological interactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated for its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined in laboratory settings.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 25 |

| Escherichia coli | 25 | 50 |

| Pseudomonas aeruginosa | 10 | 20 |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines, including liver carcinoma (HEPG2).

| Compound | IC50 (μM) |

|---|---|

| Ethyl 2-chloro-2-(4-Cl) | 1.08 |

| Doxorubicin | 0.72 |

The structure-activity relationship (SAR) analysis suggests that the presence of the chloro substituent significantly enhances its cytotoxic effects .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the hydrazone linkage may interact with cellular targets involved in apoptosis and cell proliferation pathways. The compound's ability to form hydrogen bonds could facilitate interactions with biomolecules such as proteins and nucleic acids .

Case Studies

- Antimicrobial Evaluation : A study conducted on various derivatives of hydrazones demonstrated that those containing electron-withdrawing groups exhibited enhanced antimicrobial activity compared to their counterparts .

- Cytotoxicity in Cancer Research : In a comparative study of several hydrazone derivatives, ethyl 2-chloro-2-(4-Cl) was shown to possess superior cytotoxicity against liver carcinoma cells, indicating its potential as a lead compound in anticancer drug development .

Q & A

Q. Basic

- IR : Absorption bands at ~1677 cm⁻¹ (C=O), ~2215 cm⁻¹ (CN in cyano derivatives), and 3130–3216 cm⁻¹ (NH stretching) .

- NMR : Distinct signals include a triplet for the ethyl CH₃ (δ ~1.3 ppm), a quartet for CH₂ (δ ~4.3 ppm), and aromatic proton resonances (δ ~7.4–7.5 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 251 for cyano derivatives) confirm molecular weight .

What challenges arise in refining its crystal structure using SHELX software?

Advanced

SHELXL refinement requires careful handling of hydrogen bonding and torsional angles. For example, the amino H-atom position must be optimized via riding models, and Flack parameter analysis resolves absolute configuration ambiguities. Challenges include low-resolution data or twinning, which may necessitate SHELXD/SHELXE for phase refinement .

What solvents and conditions optimize its synthesis?

Basic

Optimal conditions include:

- Solvents : Toluene, ethanol, or chlorinated hydrocarbons (e.g., dichloromethane) .

- Catalysts : Triethylamine or sodium acetate for pH control .

- Temperature : 90°C for coupling reactions (e.g., with morpholino intermediates) .

Yields improve with slow diazonium salt addition and post-reaction crystallization from ethanol .

How can computational methods predict tautomer stability?

Advanced

Density Functional Theory (DFT) calculations assess the relative stability of keto-enol or hydrazone tautomers. Electrostatic potential maps and HOMO-LUMO gaps predict reactivity sites, aiding in understanding regioselectivity in heterocycle formation. Such models align with crystallographic data on Z-configuration prevalence .

How is this compound utilized in synthesizing Apixaban intermediates?

Basic

It reacts with morpholino-dihydropyridinone derivatives in toluene under reflux to form pyrazolo[3,4-c]pyridine cores. Critical steps include acid quenching (1N HCl) and solvent removal under vacuum . The compound’s hydrazono group enables selective C–N bond formation, key to Apixaban’s heterocyclic scaffold .

What role does it play in spiroheterocycle synthesis, and what side reactions occur?

Advanced

The compound undergoes [3+2] cycloadditions with dipolarophiles (e.g., nitriles) to form spiro-pyrazoles. Competing side reactions include hydrolysis of the ester group under acidic conditions or overoxidation of the hydrazono moiety. Byproducts like ethyl 2-cyanoacetate derivatives are minimized by controlling reaction pH and temperature .

Why do synthetic yields vary between ketoester and cyanoacetate precursors?

Basic

Ethyl 3-oxobutanoate routes yield ~85% due to competing keto-enol tautomerization, while cyanoacetate derivatives achieve ~95% via faster coupling kinetics. Steric hindrance and electronic effects (cyano’s electron-withdrawing nature) enhance reactivity in the latter .

How can contradictory melting point data (94°C vs. 428–431 K) be resolved?

Advanced

Discrepancies arise from polymorphism or impurities. Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) distinguish polymorphs. Recrystallization from ethanol or heptane/chloroform mixtures standardizes the crystalline form, aligning reported values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.